Cas no 91567-13-4 (1-(benzenesulfonyl)piperidine-4-carbonitrile)

1-(benzenesulfonyl)piperidine-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1-(benzenesulfonyl)piperidine-4-carbonitrile
- 1-(phenylsulfonyl)piperidine-4-carbonitrile
- VU0490390-1
- 91567-13-4
- AKOS011356053
- F2189-0056
-
- Inchi: 1S/C12H14N2O2S/c13-10-11-6-8-14(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-5,11H,6-9H2
- InChI Key: XYWZITVCGFPMQL-UHFFFAOYSA-N
- SMILES: N1(S(C2=CC=CC=C2)(=O)=O)CCC(C#N)CC1
Computed Properties
- Exact Mass: 250.07759887g/mol
- Monoisotopic Mass: 250.07759887g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 390
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.6Ų
- XLogP3: 1.3
1-(benzenesulfonyl)piperidine-4-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2189-0056-5μmol |
1-(benzenesulfonyl)piperidine-4-carbonitrile |
91567-13-4 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
Life Chemicals | F2189-0056-3mg |
1-(benzenesulfonyl)piperidine-4-carbonitrile |
91567-13-4 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2189-0056-5mg |
1-(benzenesulfonyl)piperidine-4-carbonitrile |
91567-13-4 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
Life Chemicals | F2189-0056-4mg |
1-(benzenesulfonyl)piperidine-4-carbonitrile |
91567-13-4 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2189-0056-10mg |
1-(benzenesulfonyl)piperidine-4-carbonitrile |
91567-13-4 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
Life Chemicals | F2189-0056-1mg |
1-(benzenesulfonyl)piperidine-4-carbonitrile |
91567-13-4 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2189-0056-2μmol |
1-(benzenesulfonyl)piperidine-4-carbonitrile |
91567-13-4 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2189-0056-10μmol |
1-(benzenesulfonyl)piperidine-4-carbonitrile |
91567-13-4 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
Life Chemicals | F2189-0056-2mg |
1-(benzenesulfonyl)piperidine-4-carbonitrile |
91567-13-4 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2189-0056-15mg |
1-(benzenesulfonyl)piperidine-4-carbonitrile |
91567-13-4 | 90%+ | 15mg |
$133.5 | 2023-05-16 |
1-(benzenesulfonyl)piperidine-4-carbonitrile Related Literature
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Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
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Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
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Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
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Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
Additional information on 1-(benzenesulfonyl)piperidine-4-carbonitrile
Introduction to 1-(benzenesulfonyl)piperidine-4-carbonitrile (CAS No. 91567-13-4)
1-(benzenesulfonyl)piperidine-4-carbonitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 91567-13-4, this molecule represents a unique structural motif combining a piperidine ring with a benzenesulfonyl group and a nitrile moiety. The combination of these functional groups imparts distinct chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules. This article provides an in-depth exploration of the compound's chemical characteristics, potential applications, and its relevance to contemporary research advancements.
The molecular structure of 1-(benzenesulfonyl)piperidine-4-carbonitrile consists of a six-membered piperidine ring substituted at the 1-position with a benzenesulfonyl group, while the 4-position features a nitrile group. This configuration results in a molecule with high lipophilicity and the ability to interact with various biological targets due to its aromatic and heterocyclic nature. The benzenesulfonyl group is particularly noteworthy for its role as a pharmacophore in drug design, often contributing to binding affinity and metabolic stability. The nitrile group, on the other hand, introduces polarity and reactivity, making it a versatile handle for further chemical modifications.
In recent years, there has been growing interest in piperidine derivatives as key components in the development of novel therapeutic agents. The piperidine scaffold is widely recognized for its presence in numerous FDA-approved drugs, owing to its favorable pharmacokinetic properties and ability to modulate biological pathways. Among these derivatives, 1-(benzenesulfonyl)piperidine-4-carbonitrile stands out due to its unique combination of functional groups, which may enhance its potential as an intermediate in drug discovery programs. Specifically, the presence of both the benzenesulfonyl and nitrile groups suggests that this compound could serve as a precursor for molecules targeting neurological disorders, inflammatory conditions, or even oncological applications.
One of the most compelling aspects of 1-(benzenesulfonyl)piperidine-4-carbonitrile is its synthetic versatility. The nitrile group can be readily converted into other functional moieties such as amides or carboxylic acids through hydrolysis, while the benzenesulfonyl group can undergo nucleophilic aromatic substitution or coupling reactions. These transformations allow chemists to tailor the compound's structure for specific biological activities. For instance, replacing the nitrile group with an amine could yield a more soluble derivative suitable for oral administration, whereas modifying the benzenesulfonyl group might enhance binding interactions with protein targets.
Recent studies have highlighted the importance of piperidine-based compounds in addressing unmet medical needs. A notable example comes from research into central nervous system (CNS) disorders, where piperidine derivatives have shown promise as modulators of neurotransmitter receptors. The structural features of 1-(benzenesulfonyl)piperidine-4-carbonitrile align well with this area of investigation, particularly given its ability to interact with both lipophilic and polar regions of biological targets. Furthermore, computational modeling studies suggest that this compound could exhibit favorable blood-brain barrier penetration properties, making it an attractive candidate for CNS drug development.
Another emerging application of 1-(benzenesulfonyl)piperidine-4-carbonitrile lies in its potential use as an intermediate in antiviral and antibacterial therapies. The benzenesulfonyl group is known to disrupt protein-protein interactions essential for microbial survival, while the nitrile group can be engineered to target viral proteases or enzymes involved in bacterial metabolism. Preliminary experiments have demonstrated that derivatives of this compound exhibit inhibitory activity against certain pathogens, although further optimization is required to achieve clinical efficacy. These findings underscore the compound's broad applicability across multiple therapeutic domains.
The synthesis of 1-(benzenesulfonyl)piperidine-4-carbonitrile presents an interesting challenge due to the need for precise functionalization at multiple positions on the piperidine ring. Traditional synthetic routes often involve multi-step sequences involving protection-deprotection strategies to ensure regioselectivity. However, advances in catalytic methods have enabled more streamlined approaches, such as transition-metal-catalyzed cross-coupling reactions that can construct complex aryl-piperidine motifs efficiently. These innovations not only improve yield but also reduce waste generation, aligning with green chemistry principles.
In conclusion,1-(benzenesulfonyl)piperidine-4-carbonitrile (CAS No. 91567-13-4) represents a promising building block for pharmaceutical innovation. Its unique structural features offer opportunities for designing molecules with enhanced biological activity and improved pharmacokinetic profiles. As research continues to uncover new therapeutic targets and synthetic methodologies,this compound is poised to play an increasingly important role in drug discovery efforts worldwide.
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